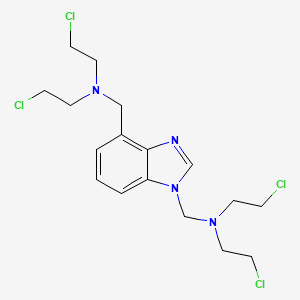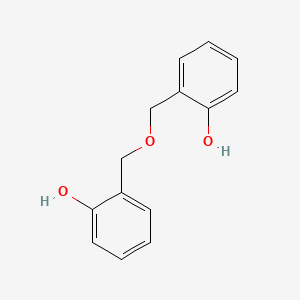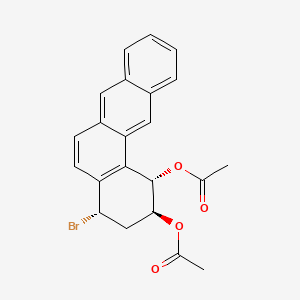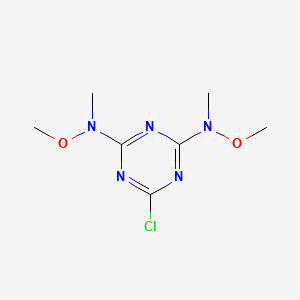![molecular formula C18H30O2 B12806741 Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol CAS No. 42587-47-3](/img/structure/B12806741.png)
Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol: is a complex organic compound characterized by its unique spirocyclic structure This compound contains multiple ring systems, including cyclohexane and tricyclo[73102,7]tridecane, with two hydroxyl groups attached at the 2’ and 13’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol typically involves multiple steps, starting from simpler precursors. One common method involves the Baeyer–Villiger oxidation of a tricyclo[7.3.1.02,7]tridecane derivative, followed by a series of rearrangements and functional group transformations . The reaction conditions often include the use of hydrogen peroxide in acidic media to facilitate the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to keto acids via Baeyer–Villiger oxidation.
Reduction: Potential reduction of hydroxyl groups to form corresponding hydrocarbons.
Substitution: Functional group substitutions, particularly at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic media.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Keto acids: Formed from oxidation reactions.
Hydrocarbons: Resulting from reduction of hydroxyl groups.
Substituted derivatives: Various functionalized compounds depending on the substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.
Biology and Medicine
The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its structural complexity may offer unique interactions with biological targets, leading to novel therapeutic agents.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure may also find applications in materials science, particularly in the design of new polymers or advanced materials.
Wirkmechanismus
The mechanism by which Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol exerts its effects depends on its specific interactions with molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the spirocyclic structure may influence the compound’s overall conformation and reactivity. These interactions can affect various molecular pathways, potentially leading to biological activity or unique material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dioxo-2,7-epoxydiisophoran-1-ol: Another compound with a tricyclo[7.3.1.02,7]tridecane ring system.
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.0^{2,7}]tridecane]-2’,4’,6’-trien-13’-one: A related compound with additional functional groups.
Uniqueness
Spiro[cyclohexane-1,8’-tricyclo[73102,7]tridecane]-2’,13’-diol is unique due to its specific arrangement of rings and hydroxyl groups
Eigenschaften
CAS-Nummer |
42587-47-3 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol |
InChI |
InChI=1S/C18H30O2/c19-16-13-7-6-8-14(16)18(20)12-5-2-9-15(18)17(13)10-3-1-4-11-17/h13-16,19-20H,1-12H2 |
InChI-Schlüssel |
WEGYGDMAECNJDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3CCCC(C3O)C4(C2CCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
